Cas no 383145-27-5 (4-(3-Chlorophenyl)-1,3-thiazole)

4-(3-Chlorophenyl)-1,3-thiazole is a chlorinated phenyl-substituted thiazole derivative with applications in pharmaceutical and agrochemical research. Its structural framework, featuring a thiazole ring linked to a 3-chlorophenyl group, provides versatility as a building block for synthesizing biologically active compounds. The chlorine substituent enhances electronic properties, making it useful in the development of potential drug candidates or crop protection agents. This compound is valued for its stability and reactivity in cross-coupling and functionalization reactions. High-purity grades are available for research purposes, ensuring reliable performance in experimental settings. Proper handling and storage under inert conditions are recommended to maintain its integrity.
4-(3-Chlorophenyl)-1,3-thiazole structure
383145-27-5 structure
商品名:4-(3-Chlorophenyl)-1,3-thiazole
CAS番号:383145-27-5
MF:C9H6NSCl
メガワット:195.669
CID:3055970
PubChem ID:4012943

4-(3-Chlorophenyl)-1,3-thiazole 化学的及び物理的性質

名前と識別子

    • 4-(3-Chlorophenyl)-1,3-thiazole
    • SCHEMBL4518536
    • AKOS001476166
    • 383145-27-5
    • STK893358
    • EN300-4991819
    • VS-07109
    • 4-(3-chlorophenyl)-1,3-thiazole
    • BBL020668
    • CS-0332490
    • 4-(3-Chlorophenyl)thiazole
    • インチ: InChI=1S/C9H6ClNS/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H
    • InChIKey: KFPWVAITWYKXDQ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 194.9909481Da
  • どういたいしつりょう: 194.9909481Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 41.1Ų

4-(3-Chlorophenyl)-1,3-thiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4991819-0.25g
4-(3-chlorophenyl)-1,3-thiazole
383145-27-5
0.25g
$178.0 2023-06-01
A2B Chem LLC
AI49493-250mg
4-(3-Chlorophenyl)-1,3-thiazole
383145-27-5 ≥ 95 %
250mg
$694.00 2024-04-20
Enamine
EN300-4991819-0.1g
4-(3-chlorophenyl)-1,3-thiazole
383145-27-5
0.1g
$124.0 2023-06-01
Enamine
EN300-4991819-1.0g
4-(3-chlorophenyl)-1,3-thiazole
383145-27-5
1g
$442.0 2023-06-01
TRC
C611838-100mg
4-(3-chlorophenyl)-1,3-thiazole
383145-27-5
100mg
$ 185.00 2022-06-06
Enamine
EN300-4991819-10.0g
4-(3-chlorophenyl)-1,3-thiazole
383145-27-5
10g
$1900.0 2023-06-01
Enamine
EN300-4991819-2.5g
4-(3-chlorophenyl)-1,3-thiazole
383145-27-5
2.5g
$867.0 2023-06-01
Enamine
EN300-4991819-0.05g
4-(3-chlorophenyl)-1,3-thiazole
383145-27-5
0.05g
$84.0 2023-06-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1403160-1g
4-(3-Chlorophenyl)thiazole
383145-27-5 95+%
1g
¥3094.00 2024-05-16
Chemenu
CM313264-1g
4-(3-Chlorophenyl)-1,3-thiazole
383145-27-5 95%
1g
$381 2022-12-28

4-(3-Chlorophenyl)-1,3-thiazole 関連文献

4-(3-Chlorophenyl)-1,3-thiazoleに関する追加情報

4-(3-Chlorophenyl)-1,3-thiazole: A Comprehensive Overview

4-(3-Chlorophenyl)-1,3-thiazole, also known by its CAS number 383145-27-5, is a heterocyclic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of thiazoles, which are five-membered aromatic rings containing sulfur and nitrogen atoms. The presence of a chlorine substituent at the 3-position of the phenyl ring introduces unique electronic and structural properties, making it a subject of interest in both academic and industrial research.

The synthesis of 4-(3-Chlorophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. Recent studies have explored the use of microwave-assisted synthesis to enhance reaction efficiency and yield. This approach not only reduces reaction time but also minimizes the formation of by-products, making it a promising method for large-scale production.

In terms of chemical properties, 4-(3-Chlorophenyl)-1,3-thiazole exhibits excellent thermal stability and high chemical resistance. These characteristics make it suitable for applications in high-temperature environments or in the presence of corrosive chemicals. Additionally, its aromaticity and conjugated system contribute to its strong UV absorption properties, which have been leveraged in the development of advanced optical materials.

The electronic properties of 4-(3-Chlorophenyl)-1,3-thiazole have been extensively studied using computational chemistry techniques such as density functional theory (DFT). These studies reveal that the compound possesses a high degree of electron delocalization within the thiazole ring, which enhances its electrical conductivity when incorporated into polymer matrices. This property has led to its application in organic electronics, particularly in the development of flexible sensors and organic light-emitting diodes (OLEDs).

Recent advancements in materials science have highlighted the potential of 4-(3-Chlorophenyl)-1,3-thiazole as a building block for constructing two-dimensional (2D) materials. Researchers have successfully synthesized layered structures incorporating this compound, demonstrating exceptional mechanical strength and electrical properties. These findings open new avenues for its application in nanotechnology and advanced composites.

In the pharmaceutical industry, 4-(3-Chlorophenyl)-1,3-thiazole has shown promise as a lead compound for drug discovery. Its ability to interact with biological targets through hydrogen bonding and π-π interactions makes it a valuable candidate for designing bioactive molecules. Recent studies have explored its potential as an anti-inflammatory agent and an inhibitor of certain enzyme pathways associated with neurodegenerative diseases.

The environmental impact of 4-(3-Chlorophenyl)-1,3-thiazole has also been a focus of recent research. Studies indicate that the compound exhibits low toxicity towards aquatic organisms under standard laboratory conditions. However, further investigations are required to assess its long-term effects on ecosystems and biodegradation pathways.

In conclusion, 4-(3-Chlorophenyl)-1,3-thiazole, with its unique chemical structure and versatile properties, continues to be a focal point in diverse areas of scientific research. From materials science to pharmaceuticals, this compound offers immense potential for innovation and practical applications. As ongoing research unravels new aspects of its chemistry and functionality, it is poised to play an increasingly significant role in advancing modern technology and medicine.

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